
2-Methyl-3-methoxypropionamide
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Overview
Description
2-Methyl-3-methoxypropionamide is a methoxy-substituted propionamide derivative with a methyl group at the 2-position of the propionamide backbone. The methoxy group at the 3-position and the methyl substituent at the 2-position suggest unique steric and electronic effects that may influence solubility, reactivity, and biological activity compared to similar compounds .
Scientific Research Applications
Anticonvulsant Properties
One of the most significant applications of 2-Methyl-3-methoxypropionamide is its role as a precursor in the synthesis of anticonvulsant medications. Notably, derivatives such as Lacosamide (R)-2-acetamido-N-benzyl-3-methoxypropionamide have been developed for treating epilepsy and neuropathic pain. Research indicates that these compounds modulate sodium channels in neurons, which is crucial for their therapeutic effects .
Case Study: Efficacy in Children with Refractory Epilepsy
A study involving children with refractory epilepsy demonstrated that Lacosamide significantly reduced seizure frequency in a substantial number of participants. The average number of previously failed antiseizure medications was seven, highlighting the compound's potential as an effective treatment option when other therapies fail .
Study | Participants | Seizure Reduction | Duration |
---|---|---|---|
Allen Press Study | 14 children | ≥50% reduction in seizure frequency | 3 to 8 months |
Chemical Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions. The ability to modify its structure leads to a range of derivatives with distinct biological activities.
Notable Derivatives:
- Lacosamide: Used as an adjunctive treatment for partial-onset seizures.
- (R)-N-benzyl-2-acetamido-3-methoxypropionamide: Exhibits similar anticonvulsant properties with variations in efficacy depending on the specific molecular modifications .
Research has shown that compounds related to this compound display various biological activities beyond anticonvulsant effects. These include potential applications in pain management and neuroprotection. For instance, studies have indicated that certain derivatives can alleviate mechanical allodynia in animal models, suggesting broader therapeutic implications .
Q & A
Q. Basic: What are the optimized synthetic routes for 2-Methyl-3-methoxypropionamide, and how can reaction parameters be controlled to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For example, acylation reactions using methoxypropionitrile intermediates (e.g., 3-Methoxypropionitrile, CAS 110-67-8) can be monitored via TLC or GC-MS to track intermediate formation . Purification steps, such as recrystallization from ether/petroleum ether (60–80°C) or column chromatography, are critical for isolating high-purity products. Reaction yields may improve by controlling stoichiometric ratios (e.g., hydroxylamine·HCl in oxime formation) and employing inert atmospheres to prevent oxidation .
Q. Basic: Which analytical techniques are most effective for characterizing this compound and its synthetic intermediates?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR can confirm structural integrity, with methoxy (~δ 3.3 ppm) and amide (~δ 6.5–7.5 ppm) protons serving as key diagnostic signals.
- HPLC : Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) resolve impurities (e.g., propanoic acid derivatives) detected at 210–254 nm .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 146.1) and fragmentation patterns for structural validation.
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles. Strategies include:
- Replication Studies : Reproduce experiments using standardized protocols (e.g., ECACC/ATCC cell lines cultured in RPMI + 10% FBS) to isolate compound-specific effects .
- Impurity Profiling : Compare batches via LC-MS to rule out interference from contaminants like (2RS)-2-(4-Methylphenyl)-propanoic acid (CAS 938-94-3) .
- Dose-Response Analysis : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to validate IC50 values across multiple cell lines (e.g., MCF-7, A549) .
Q. Advanced: What strategies are recommended for elucidating the metabolic pathways of this compound in pharmacological studies?
Methodological Answer:
- Isotopic Labeling : Introduce 13C or 2H isotopes at the methoxy or methyl groups to track metabolic fate via LC-MS/MS.
- In Vitro Hepatocyte Assays : Incubate the compound with primary hepatocytes (e.g., HepG2 cells) and identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
- Computational Modeling : Use QSAR or molecular docking to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Q. Safety: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if airborne concentrations exceed 1 mg/m³ .
- Engineering Controls : Conduct reactions in fume hoods with ≥100 fpm face velocity.
- Waste Management : Segregate contaminated waste (e.g., solvents, unused compound) in labeled containers for licensed disposal .
Q. Application: How can this compound be utilized as a precursor in the synthesis of complex organic molecules?
Methodological Answer:
- Peptide Mimetics : React the amide group with Fmoc-protected amino acids using DCC/HOBt coupling to generate bioactive peptidomimetics .
- Heterocyclic Derivatives : Employ Mitsunobu conditions (DIAD, PPh3) to convert the methoxy group into ether-linked quinazolinones or indole derivatives .
- Metal Complexation : Coordinate with transition metals (e.g., PdCl2) to catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized analogs .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-methyl-3-methoxypropionamide, differing primarily in substituents or functional groups:
Key Observations:
- Substituent Effects: The benzyl group in 2-amino-N-benzyl-3-methoxypropionamide increases molecular weight (208.26 vs. ~102–250 for others) and may reduce aqueous solubility compared to non-bulky substituents .
- Functional Group Impact : The nitrile group in 3-methoxypropionitrile contributes to higher reactivity (e.g., nucleophilic addition) compared to the amide group in this compound analogs .
- Lipophilicity: Acetylation of the amino group in 2-acetylamino-N-benzyl-3-methoxypropionamide enhances lipophilicity, a critical factor in membrane permeability for pharmaceuticals .
Physicochemical and Application-Based Comparisons
Boiling Points and Density
- 3-Methoxypropionitrile exhibits a boiling point of 164–165°C and a density of 0.938 g/cm³, typical for nitriles due to dipole-dipole interactions . In contrast, amide analogs (e.g., 2-acetylamino-N-benzyl-3-methoxypropionamide) likely have higher boiling points due to hydrogen bonding from the amide group, though exact data are unavailable.
Pharmacological Relevance
- Lacosamide (a derivative of 2-acetylamino-N-benzyl-3-methoxypropionamide) is an anticonvulsant, highlighting the importance of the methoxy and acetylamino groups in modulating biological activity. The benzyl group may contribute to target binding specificity .
Research Findings and Implications
Solubility Trends: Methoxy and amide groups generally enhance water solubility, but bulky substituents (e.g., benzyl) counteract this effect. For instance, 2-amino-N-benzyl-3-methoxypropionamide is likely less soluble than 3-methoxypropionitrile .
Synthetic Utility : Compounds like 3-methoxypropionitrile serve as intermediates in organic synthesis, whereas amide derivatives are prioritized in medicinal chemistry for their stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
3-methoxy-2-methylpropanamide |
InChI |
InChI=1S/C5H11NO2/c1-4(3-8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
InChI Key |
BQTJJGGRUHUVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(=O)N |
Origin of Product |
United States |
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